3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine is a chemical compound that acts as a precursor or building block for the synthesis of more complex molecules with potential biological activity. It belongs to the class of azaindoles, specifically 4-azaindoles, which are recognized for their potential as bioactive agents. [ [] https://www.semanticscholar.org/paper/9adb4ea4311e52b547ef45cd9c1f44eebf1d81ee ] This compound has been investigated in scientific research primarily for its use in developing new drugs targeting various biological pathways.
The compound can be classified under:
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine has been reported through various methods. One notable method involves a one-step synthesis that includes the condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under an inert atmosphere (argon) .
The molecular structure of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine can be described as follows:
The reactivity of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine primarily involves its interactions with various biological targets. The compound has shown potential as an inhibitor in various enzymatic reactions relevant to cellular signaling pathways.
The mechanism of action for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine is not fully elucidated but is believed to involve interaction with neurotransmitter receptors.
Properties such as melting point and boiling point are crucial for practical applications but were not specified in the available literature.
The potential applications of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine span several fields:
Studies have indicated that modifications to the structure can enhance binding affinity and selectivity for specific receptors . This opens avenues for further research into derivative compounds with improved pharmacological profiles.
Pyrrolopyridines (azaindoles) represent a class of nitrogen-dense bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring, yielding six possible structural isomers. Among these, the pyrrolo[3,2-b]pyridine isomer has emerged as a privileged scaffold in drug discovery due to its balanced physicochemical properties and bioisosteric relationship with indole. This scaffold mimics endogenous purine nucleobases, facilitating targeted interactions with biological macromolecules [3]. The electron-rich nature of the bicyclic system enables π-stacking interactions, while the pyridinic nitrogen atom serves as a hydrogen bond acceptor, enhancing binding affinity to diverse protein targets.
Notably, pyrrolo[3,2-b]pyridine derivatives exhibit broad-spectrum pharmacological activities. The scaffold's structural rigidity allows for precise spatial orientation of pharmacophoric elements, as demonstrated in CP-93,129 (a pyrrolo[3,2-b]pyrid-5-one derivative), where the fused system acts as a rotationally restricted bioisosteric replacement for 5-hydroxyindole. This constraint significantly enhanced selectivity for the 5-HT1B serotonin receptor subtype (15 nM potency, 200-fold selectivity over 5-HT1A) [1]. Beyond neuroscience applications, pyrrolo[3,4-c]pyridine isomers have shown antidiabetic activity by stimulating glucose uptake in adipocytes and inhibiting aldose reductase (IC50 = 1.4–2.5 µM), highlighting the scaffold's versatility [3]. Antimicrobial potential is evidenced by activity against resistant E. coli strains, while GPR119 agonists derived from pyrrolo[3,4-c]pyridine demonstrate promise for type 2 diabetes management (EC50 = 0.016 µM in cAMP assays) [3].
Table 1: Bioisosteric Applications of Pyrrolo[3,2-b]pyridine Scaffold
Bioisosteric Replacement For | Resulting Biological Advantage | Example Compound |
---|---|---|
5-Hydroxyindole | Enhanced rotational restriction & receptor selectivity | CP-93,129 (5-HT1B agonist) |
Purine nucleobases | Improved kinase inhibition & cellular permeability | Vemurafenib (BRAF inhibitor) |
Planar aromatic systems | Optimized π-stacking & solubility profiles | Pexidartinib (CSF1R inhibitor) |
The tetrahydropyridine (THP) ring system exists in three primary isomeric forms (1,2,3,4-THP, 1,2,3,6-THP, 2,3,4,5-THP), each conferring distinct conformational and electronic properties. The 1,2,3,6-tetrahydropyridine moiety, characterized by an enamine bridge and reduced pyridine ring, enhances molecular flexibility while maintaining basicity (pKa ≈ 8.5). This moiety serves as a versatile pharmacophore due to its ability to adopt boat or half-chair conformations, facilitating optimal binding pocket engagement [8].
In the context of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, the THP substituent acts as a cationic hinge. Protonation at physiological pH generates a transient iminium species that strengthens electrostatic interactions with aspartate/glutamate residues in target receptors. Historical precedent for THP bioactivity is exemplified by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), where monoamine oxidase B (MAO-B) metabolically activates it to the neurotoxic MPP+ cation. This bioactivation pathway underscores the THP group's role as a prodrug motif [8]. Pharmacologically, THP incorporation enhances blood-brain barrier (BBB) penetration due to moderate lipophilicity (logP ≈ 2.1) and molecular weight <350 Da. In serotonin receptor ligands like RU-24,969, the THP nitrogen’s basicity proved critical for 5-HT1B affinity. Similarly, CP-93,129 leveraged its 1,2,5,6-tetrahydropyridinyl group (isomeric with 1,2,3,6-THP) to achieve nanomolar functional agonism through adenylate cyclase inhibition [1] [8].
Table 2: Therapeutic Applications of THP-Containing Bioactive Molecules
THP-Containing Compound | Biological Target | Pharmacological Effect |
---|---|---|
MPTP | Dopaminergic neurons | Neurotoxicity (Parkinsonism model) |
CP-93,129 | 5-HT1B receptor | Suppression of food intake in rodents |
Betanin (natural product) | Antioxidant pathways | Anti-inflammatory/antioxidant activity |
Koreenceine B | Undefined cellular targets | Anticancer activity |
The evolution of azaindole-based pharmacophores spans over a century, beginning with isolation of natural products like camptothecin (pyrrolo[3,4-c]pyridine derivative) from Camptotheca acuminata. Camptothecin’s identification as a topoisomerase I inhibitor (1966) validated pyrrolopyridines as viable anticancer scaffolds and spurred synthetic efforts [3]. The 1980–1990s witnessed strategic diversification:
Synthetic methodologies evolved in parallel, progressing from linear multistep sequences to one-pot cascade reactions. Key advances include phosphine-catalyzed [4+2]-annulations for enantioselective THP formation (>97% ee) [8] and solid-supported nano-sphere silica sulfuric acid (NS-SSA) catalysts enabling 74–92% yields of functionalized pyrrolopyridine-THP conjugates [8].
Table 3: Key Azaindole-Based Pharmacophores in Drug Discovery
Compound Class | Representative Agent | Primary Therapeutic Area | Mechanistic Insight |
---|---|---|---|
Pyrrolo[3,2-b]pyrid-5-ones | CP-93,129 | Neuroscience | Selective 5-HT1B agonism via AC inhibition |
Pyrrolo[3,4-c]pyridine-1,3-diones | 6-methyl derivatives | Metabolic disease | Aldose reductase inhibition (IC50 1.4 µM) |
Pyrrolo[2,3-b]pyridine carboxamides | WO2021158936A1 derivatives | Sensory regeneration | Lats kinase inhibition → Yap activation |
Pyrrolo[3,2-b]pyridines | 3-(THP-4-yl)-1H-derivative | Chemical probe | Undisclosed biological activity (CAS 131084-32-7) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0